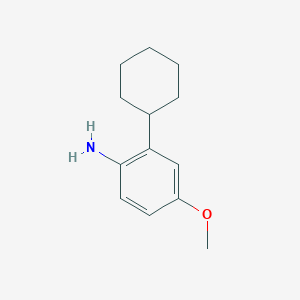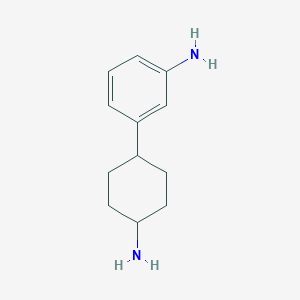![molecular formula C10H16O2 B13195286 1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
1-Oxaspiro[5.5]undecan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[55]undecan-7-one is a spirocyclic compound characterized by a unique structure where a spiro oxygen atom bridges two cyclohexane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[5.5]undecan-7-one can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce substituents in a single step .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxaspiro[5.5]undecan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
1-Oxaspiro[5.5]undecan-7-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Oxaspiro[5.5]undecan-7-one exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and thereby inhibiting the bacterium’s growth .
Comparaison Avec Des Composés Similaires
1-Oxaspiro[5.5]undecan-7-one can be compared with other spirocyclic compounds such as:
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic structures but contain sulfur atoms in the rings.
1-Oxa-9-azaspiro[5.5]undecane: This compound contains a nitrogen atom in the spirocyclic structure and has shown significant biological activity.
The uniqueness of this compound lies in its oxygen-containing spirocyclic structure, which imparts specific chemical and biological properties that are distinct from those of its sulfur- or nitrogen-containing analogs .
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-oxaspiro[5.5]undecan-11-one |
InChI |
InChI=1S/C10H16O2/c11-9-5-1-2-6-10(9)7-3-4-8-12-10/h1-8H2 |
Clé InChI |
BCDUERHIAKXPKD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCCCO2)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


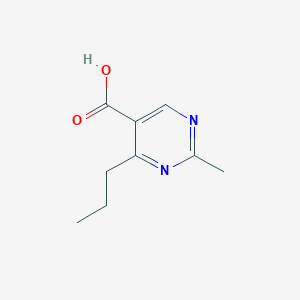
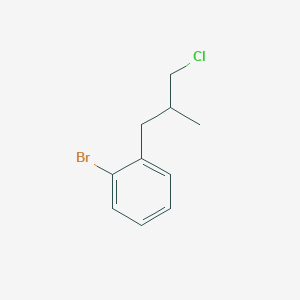
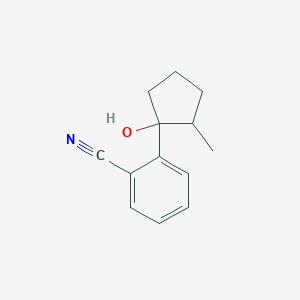
![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)

![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
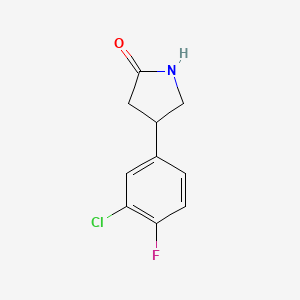
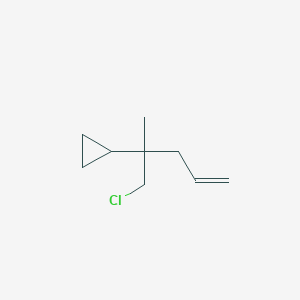
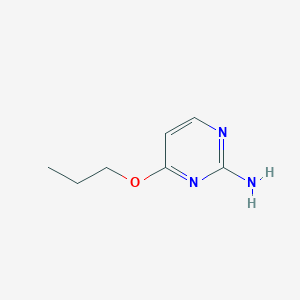
![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
